3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine
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Overview
Description
3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine is a heterocyclic compound that features both an indene and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine typically involves the reaction of 2,3-dihydro-1H-indene-1-ol with 6-methylpyridazine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydropyridazine derivatives.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the pyridazine ring.
6-methylpyridazine: Contains the pyridazine ring but without the indene moiety.
Uniqueness
3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine is unique due to the combination of the indene and pyridazine moieties in a single molecule. This dual functionality provides it with distinct chemical and biological properties that are not observed in its individual components .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-9-14(16-15-10)17-13-8-7-11-4-2-3-5-12(11)13/h2-6,9,13H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYCVOMXKBIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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